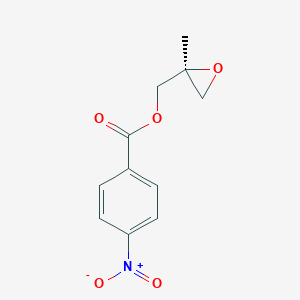

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

Description

Properties

IUPAC Name |

[(2S)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBTVFBOTFDPTA-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152039 | |

| Record name | Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118200-96-7 | |

| Record name | Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118200967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, 2-methyl-, 4-nitrobenzoate, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2s + 2 Methylglycidyl 4 Nitrobenzoate

Asymmetric Epoxidation as a Key Chiral Pool Approach

The cornerstone for the synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (B1230335) is the creation of the chiral epoxide, (S)-2-methylglycidol, from an achiral precursor. The Sharpless-Katsuki asymmetric epoxidation is a preeminent method for this transformation, offering high enantioselectivity in the oxidation of allylic alcohols.

Chiral Catalyst Systems: Titanium-Tartrate Complexes and Beyond

The Sharpless epoxidation employs a catalyst system typically composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT). This combination generates a chiral titanium-tartrate complex in situ, which directs the stereochemical outcome of the epoxidation. The choice between the (+)- or (-)-enantiomer of the tartrate ester determines which face of the allylic alcohol's double bond is epoxidized. For the synthesis of the (S)-epoxide required for the target molecule, L-(+)-diethyl tartrate is the appropriate chiral ligand.

The active catalyst is believed to be a dimeric species, [Ti(tartrate)(OR)₂]₂, which coordinates the allylic alcohol and the oxidant, typically tert-butyl hydroperoxide (TBHP), in a structured transition state. This organization dictates the enantioselective delivery of the oxygen atom to the olefin.

| Catalyst Component | Function | Enantiomer for (S)-epoxide |

| Titanium tetraisopropoxide | Lewis acid catalyst center | N/A |

| L-(+)-Diethyl tartrate | Chiral directing ligand | L-(+) |

| tert-Butyl hydroperoxide | Oxidizing agent | N/A |

Stereoselective Formation of Glycidol Intermediates from Allylic Alcohols

The substrate for the asymmetric epoxidation is 2-methyl-2-propen-1-ol. The Sharpless epoxidation of this prochiral allylic alcohol allows for the stereoselective introduction of the epoxide. The hydroxyl group of the allylic alcohol is crucial as it coordinates to the titanium center, positioning the double bond for a directed attack by the peroxide.

The mnemonic for predicting the stereochemical outcome of the Sharpless epoxidation indicates that with L-(+)-DET, the oxygen atom is delivered from the si face of the double bond when the allylic alcohol is oriented appropriately. This leads to the formation of (2S)-2-methylglycidol. The reaction is known for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee).

Regioselective Esterification Techniques for 4-Nitrobenzoic Acid Incorporation

Following the synthesis of (S)-2-methylglycidol, the next step is the regioselective esterification of the primary hydroxyl group with 4-nitrobenzoic acid. It is crucial to avoid the unwanted reaction at the tertiary carbon of the epoxide ring. The Mitsunobu reaction is a particularly effective method for this transformation under mild conditions.

The Mitsunobu reaction utilizes a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reagent combination activates the alcohol, allowing for its nucleophilic substitution by the carboxylate of 4-nitrobenzoic acid. A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter; however, since the reaction occurs at the primary hydroxyl group, the stereochemistry of the epoxide is preserved. This method is highly regioselective for the primary alcohol in the presence of the epoxide.

Optimization of Enantiomeric Excess and Reaction Yields

In the esterification step, careful control of the reaction conditions is necessary to maximize the yield and prevent side reactions, such as the opening of the epoxide ring. The order of addition of reagents in the Mitsunobu reaction can also influence the outcome.

Below is a table summarizing typical results for the Sharpless epoxidation of allylic alcohols, demonstrating the high enantioselectivities achievable.

| Allylic Alcohol | Chiral Ligand | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Geraniol | L-(+)-DET | -20 | 85 | >95 |

| (E)-2-Hexen-1-ol | L-(+)-DET | -20 | 80 | 95 |

| Cinnamyl alcohol | L-(+)-DET | -20 | 75 | 96 |

Chemoenzymatic Synthetic Routes and Biocatalysis

An alternative and increasingly popular approach to obtaining enantiomerically pure compounds is through chemoenzymatic methods. For the synthesis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, a potential chemoenzymatic strategy involves the kinetic resolution of a racemic mixture of 2-methylglycidol or a derivative thereof using lipases.

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, a racemic mixture of 2-methylglycidol could be subjected to a lipase-catalyzed acylation. The lipase would selectively acylate one enantiomer, for example, the (R)-enantiomer, to form an ester, leaving behind the desired (S)-2-methylglycidol with high enantiomeric purity. Subsequently, the enriched (S)-2-methylglycidol can be esterified with 4-nitrobenzoic acid as described previously.

Lipases such as those from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL) are commonly employed for such resolutions and are known to exhibit high enantioselectivity in organic solvents. The choice of acyl donor and solvent can significantly impact the efficiency and selectivity of the resolution.

While this approach is theoretically sound and supported by literature on the resolution of similar epoxides, specific studies on the lipase-catalyzed kinetic resolution directly yielding (S)-2-methylglycidol for the synthesis of the title compound are not extensively documented. However, the broad substrate tolerance of many lipases suggests this as a viable and environmentally benign alternative to purely chemical asymmetric synthesis.

Chiral Resolution and Stereochemical Analysis of 2 Methylglycidyl 4 Nitrobenzoate Enantiomers

Chromatographic Enantioseparation Techniques

Chromatographic methods are central to the separation and analysis of the enantiomers of 2-Methylglycidyl 4-nitrobenzoate (B1230335). High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) employing chiral stationary phases are the predominant techniques.

High-Performance Liquid Chromatography (HPLC) with Polysaccharide Chiral Stationary Phases

Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their exceptional ability to separate a broad range of enantiomers, including esters like 2-Methylglycidyl 4-nitrobenzoate. nih.govrsc.org These CSPs are typically prepared by coating or immobilizing polysaccharide derivatives, such as amylose or cellulose, onto a silica gel support. rsc.org The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. This interaction is governed by a combination of forces including hydrogen bonds, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer due to the unique three-dimensional structure of the polysaccharide derivative. nih.govrsc.org

The helical structure of the polysaccharide backbone is believed to create a complex chiral environment essential for effective recognition and separation. rsc.org Commercially available columns like Chiralcel® and Chiralpak®, which utilize derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are frequently employed for this purpose. nih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol), is crucial for optimizing the separation by modulating the interactions between the analyte and the stationary phase.

Table 1: Common Polysaccharide CSPs for HPLC Enantioseparation

| CSP Type | Chiral Selector Example | Typical Mobile Phase |

|---|---|---|

| Cellulose-based | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane / 2-Propanol |

| Amylose-based | Amylose tris(3-chloro-5-methylphenylcarbamate) | n-Hexane / 2-Propanol |

| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol or Acetonitrile/Water |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, efficiency, and reduced environmental impact. ucj.org.uawikipedia.org This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. wikipedia.orgresearchgate.net The low viscosity and high diffusivity of supercritical CO2 lead to faster separations and higher throughput compared to the liquid mobile phases used in HPLC. wikipedia.org

For chiral resolutions, SFC is often paired with the same polysaccharide-based CSPs used in HPLC. researchgate.netlibretexts.org A small amount of a polar organic modifier, typically an alcohol like methanol or ethanol, is added to the CO2 to enhance analyte solubility and improve chromatographic selectivity. researchgate.net The enantioseparation of an amide herbicide, napropamide, for instance, was achieved in under two minutes using a cellulose-based column with a mobile phase of CO2 and 20% 2-propanol. researchgate.net SFC can sometimes provide different selectivity or even an opposite elution order compared to HPLC with the same stationary phase, offering a complementary approach for challenging separations. rsc.org

Spectroscopic and Mass Spectrometric Approaches for Absolute Configuration Assignment

Beyond separation, unequivocally determining the absolute stereochemistry of each enantiomer is paramount. Mass spectrometry and nuclear magnetic resonance spectroscopy provide powerful tools for this purpose.

Tandem Mass Spectrometry for Positional Isomer Differentiation

Tandem mass spectrometry (MS/MS) offers a method for the absolute assignment of positional isomers, which can be extended to stereochemical analysis. A general method has been described for acyl nitrobenzenes, exemplified with (2R)-(−)-2-methylglycidyl 4-nitrobenzoate, the enantiomer of the subject compound. rsc.org This technique relies on the principle that positional isomers, upon fragmentation, yield diagnostic ions that retain the structural information of the precursor. rsc.org

In the case of nitrobenzoate derivatives, the nitrobenzoyl cations (ortho-, meta-, or para-) are common and stable fragment ions. rsc.org The distinct alignment of the nitro (NO2) and carbonyl (CO+) groups on the benzene (B151609) ring profoundly influences the collision-induced dissociation pathways of these fragment ions. By analyzing the unique fragmentation patterns of the isomeric nitrobenzoyl cations, it is possible to distinguish them unequivocally. This allows for the absolute positional assignment of the nitro group on the parent molecule without requiring comparative standards for all isomers. rsc.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral sample. Since enantiomers are indistinguishable in a standard achiral NMR experiment, a chiral environment must be introduced.

One established approach involves derivatizing the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers have different physical properties and, crucially, distinct NMR spectra. Chiral aryl methoxyacetic acids are examples of reagents used for this purpose. wikipedia.org The resulting diastereomeric esters will exhibit different chemical shifts for specific protons. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original sample can be accurately quantified. wikipedia.orgnih.gov

A more recent development involves the use of symmetrical, achiral resolving agents. acs.org This method avoids the need to form covalent diastereomers. The achiral agent forms transient, fast-exchanging complexes with both enantiomers of the analyte. This interaction induces chemical shift non-equivalence in the proton NMR spectrum, allowing for the determination of enantiomeric excess. acs.org

Strategies for Enhancing Optical Purity Post-Synthesis

Following an asymmetric synthesis, the product is often enantiomerically enriched but not enantiopure. Several techniques can be employed to enhance the optical purity of the (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate product.

One effective strategy is the classical method of diastereomeric salt crystallization . This involves reacting the enantiomerically enriched product (or a derivative thereof containing a suitable functional group, like a carboxylic acid or amine) with an enantiomerically pure resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org Because diastereomers have different solubilities, they can often be separated by fractional crystallization. libretexts.orgwikipedia.org After separation, the desired diastereomer is treated to cleave the resolving agent, yielding the target enantiomer with significantly higher optical purity. wikipedia.org

Another powerful technique is Kinetic Resolution . This process relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org By allowing the reaction to proceed to partial completion (typically around 50% conversion), the unreacted starting material becomes enriched in the slower-reacting enantiomer, while the product is formed predominantly from the faster-reacting enantiomer. wikipedia.org Enzymatic reactions, often utilizing lipases for the acylation of alcohols, are particularly effective for kinetic resolutions due to their high stereoselectivity. wikipedia.org

A fascinating and less conventional method is the Self-Disproportionation of Enantiomers (SDE) . This phenomenon describes the spontaneous separation of a non-racemic mixture into fractions that are more enantioenriched and more racemic than the starting material. rsc.orgnih.gov This separation can occur during standard laboratory procedures like chromatography on an achiral stationary phase (e.g., silica gel), crystallization, or distillation. rsc.orgwikipedia.org The effect is attributed to the formation of supramolecular aggregates or clusters. wikipedia.org For instance, heterochiral aggregates (between R and S enantiomers) may have different affinities for the stationary phase than homochiral aggregates (R-R or S-S), leading to their separation during elution. wikipedia.org This allows for the potential enhancement of enantiomeric excess using simple, achiral purification methods. nih.gov

Table 2: Comparison of Optical Purity Enhancement Strategies

| Strategy | Principle | Key Requirement | Advantage |

|---|---|---|---|

| Diastereomeric Crystallization | Formation and separation of diastereomers with different solubilities. | A suitable, enantiopure resolving agent and differential solubility. | Well-established, can lead to very high purity. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | A highly selective chiral catalyst or enzyme. | Can produce both enriched starting material and product. |

Mechanistic Investigations and Reactivity Profiles of 2s + 2 Methylglycidyl 4 Nitrobenzoate

Epoxide Ring-Opening Reactions: Regioselectivity and Stereoselectivity

The three-membered epoxide ring of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (B1230335) is susceptible to nucleophilic attack, leading to its opening. The regioselectivity (i.e., which of the two epoxide carbons is attacked) and stereoselectivity (the stereochemical configuration of the product) of these reactions are dictated by the reaction mechanism, which can be influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Attack Pathways (SN1-like vs. SN2-like)

The ring-opening of epoxides can proceed through mechanisms that have characteristics of both SN1 and SN2 reactions. In a pure SN2 mechanism , the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an inversion of configuration at that center. This pathway is generally favored under neutral or basic conditions with strong nucleophiles.

Conversely, under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to opening. This can lead to a mechanism with significant SN1-like character . In such cases, a partial positive charge develops on the more substituted carbon, as it can better stabilize the incipient carbocation. Consequently, the nucleophile preferentially attacks the more substituted carbon. The stereochemical outcome is still predominantly inversion, but some loss of stereoselectivity can occur if a full carbocation intermediate is formed.

For (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate, the tertiary nature of the methyl-substituted carbon and the primary nature of the other epoxide carbon present a clear choice for nucleophilic attack. The regiochemical outcome of the ring-opening is a key indicator of the operative mechanism.

| Reaction Condition | Predominant Mechanism | Site of Nucleophilic Attack |

| Basic/Neutral | SN2-like | Less substituted carbon (C3) |

| Acidic | SN1-like | More substituted carbon (C2) |

Transition Metal-Catalyzed Asymmetric Ring-Opening Reactions

Transition metal complexes, particularly those with chiral ligands, can catalyze the asymmetric ring-opening of epoxides. These reactions are highly valuable for the synthesis of enantiomerically enriched compounds. While specific studies on this compound are not extensively documented in this context, the general principles apply. Catalysts based on metals such as chromium, cobalt, and aluminum, often in combination with salen or porphyrin ligands, can activate the epoxide towards nucleophilic attack.

The catalyst can coordinate to the epoxide oxygen, enhancing its electrophilicity. The chiral environment provided by the ligand then directs the nucleophile to one of the two epoxide carbons with high stereoselectivity. This approach is particularly useful for the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides.

Carbon-Nucleophile Mediated Epoxide Cleavage

The ring-opening of epoxides with carbon-based nucleophiles is a fundamental C-C bond-forming reaction. A wide array of carbon nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums, and organocuprates), enolates, and cyanide, can be employed.

With this compound, the regioselectivity of the attack by a carbon nucleophile will again depend on the reaction conditions. For instance, organocuprates (Gilman reagents) are known to favor attack at the less substituted carbon of the epoxide in an SN2-like fashion. In contrast, more reactive organometallic reagents might exhibit less selectivity.

Reactivity at the Ester Linkage

The 4-nitrobenzoate group serves as a good leaving group and its ester linkage can undergo nucleophilic acyl substitution. This reactivity is generally observed under conditions that favor hydrolysis or aminolysis, such as treatment with strong acids, bases, or amines. For instance, basic hydrolysis with a reagent like sodium hydroxide (B78521) would lead to the formation of 4-nitrobenzoic acid and (S)-2-methylglycidol.

It is important to consider the competition between nucleophilic attack at the epoxide and at the ester carbonyl. The choice of nucleophile and reaction conditions can often be tuned to favor one reaction over the other. For example, "soft" nucleophiles tend to react preferentially at the less hindered carbon of the epoxide, while "hard" nucleophiles may favor attack at the carbonyl carbon of the ester.

Role of Substituents on Reaction Pathways and Stereochemical Outcome

Substituents on both the epoxide ring and the aromatic ring of the benzoate (B1203000) group can significantly influence the reactivity and selectivity of the reactions.

Substituents on the Epoxide Ring: The methyl group at the C2 position of this compound sterically hinders this position, favoring SN2 attack at the C3 position. Electronically, the methyl group is weakly electron-donating, which helps to stabilize any developing positive charge at the C2 position in an SN1-like mechanism.

Substituents on the Aromatic Ring: The nitro group on the benzoate moiety is a strong electron-withdrawing group. This has two main effects. Firstly, it makes the 4-nitrobenzoate a better leaving group, which can facilitate reactions at the ester linkage. Secondly, it can influence the electronic properties of the entire molecule, although its effect on the epoxide ring reactivity is transmitted through several bonds and is likely to be less pronounced than the effect of substituents directly on the ring. Studies on related systems have shown that electron-withdrawing groups on the benzoate can subtly influence the regioselectivity of ring-opening reactions. nih.gov

Computational Chemistry in Elucidating Reaction Mechanisms

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of epoxide ring-opening reactions. These studies can provide detailed information about the transition state structures, activation energies, and reaction pathways.

For a molecule like this compound, computational studies could be used to:

Calculate the energy barriers for nucleophilic attack at both the C2 and C3 positions of the epoxide, thereby predicting the regioselectivity under different conditions (e.g., in the presence of an acid catalyst).

Model the transition states for SN1-like and SN2-like pathways to understand the geometric and electronic factors that favor one over the other.

Investigate the role of explicit solvent molecules in stabilizing intermediates and transition states.

Predict the effect of different substituents on the reaction barriers and stereochemical outcomes.

While specific computational studies on this compound are not widely reported, the application of these methods to similar epoxide systems has proven invaluable in rationalizing and predicting their chemical behavior.

Strategic Applications of 2s + 2 Methylglycidyl 4 Nitrobenzoate in Complex Molecule Synthesis

Precursor in Asymmetric Total Synthesis of Biologically Active Compounds

The enantiopure nature of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (B1230335) makes it an ideal starting material for the asymmetric synthesis of compounds where specific stereoisomers are required for biological activity. Chiral epoxides of this class are foundational in the construction of numerous pharmaceuticals and agrochemicals.

A prominent example illustrating the strategic importance of this class of chiral epoxides is in the synthesis of the anti-tuberculosis drug, Delamanid. It is crucial to note that the approved synthesis of Delamanid specifically utilizes the enantiomer, (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate, to establish the (R)-stereocenter present in the final drug molecule. The (2S)-(+)-enantiomer serves as the logical precursor for the synthesis of the corresponding (S)-enantiomer of Delamanid, which would be essential for pharmacological studies comparing the activity of the two enantiomers.

The synthesis of Delamanid highlights a key transformation of this building block. The process involves the nucleophilic ring-opening of the tertiary epoxide. In a key step, the epoxide is opened by the phenoxide anion derived from a complex substituted phenol, which forms the core of the Delamanid structure. This reaction proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered primary carbon of the epoxide. The subsequent reaction of the resulting secondary alcohol with a nitroimidazole moiety completes the formation of the core structure.

Table 1: Key Transformation in the Synthesis of Delamanid Analogs

| Step | Precursor | Reagents | Product Class | Key Transformation |

|---|---|---|---|---|

| 1 | (2R)- or (2S)-2-Methylglycidyl derivative | Substituted Phenol, Base (e.g., K₂CO₃) | Chiral Alcohol Intermediate | Nucleophilic opening of the epoxide ring by a phenoxide. |

| 2 | Chiral Alcohol Intermediate | 2-Bromo-6-nitroimidazo[2,1-b]oxazole, Base (e.g., Cs₂CO₃) | Delamanid or its enantiomer | Intramolecular cyclization to form the dihydroimidazo[2,1-b]oxazole ring system. |

The utility of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate extends beyond Delamanid analogs to other classes of chiral molecules. Its structural motif is a precursor to the 1-amino-2-propanol core found in many important pharmaceuticals.

Beta-Adrenergic Blockers: A significant application is in the synthesis of (S)-β-blockers, such as (S)-Propranolol. The biological activity of these drugs resides almost exclusively in the (S)-enantiomer. jocpr.com The synthesis involves the reaction of a naphthol derivative with a chiral three-carbon synthon. This compound is an ideal synthon for this purpose. The reaction proceeds via nucleophilic attack of the phenoxide on the epoxide, followed by the introduction of the isopropylamine (B41738) side chain. The 4-nitrobenzoate is an excellent leaving group, facilitating the formation of the required glycidyl (B131873) ether intermediate from a diol precursor.

Oxazolidinone Antibiotics: Another important class of drugs built from similar chiral epoxides are the oxazolidinone antibiotics, such as Linezolid. The synthesis of Linezolid relies on the reaction of an aryl carbamate (B1207046) with (R)-glycidyl butyrate (B1204436) to construct the core chiral oxazolidinone ring. researchgate.netamazonaws.com By analogy, this compound could be used to synthesize the (R)-enantiomer of Linezolid or to create novel oxazolidinone derivatives with the opposite stereochemistry, which is crucial for structure-activity relationship studies. amazonaws.com

The demand for enantiomerically pure agrochemicals is also rising to improve efficacy and reduce environmental impact. nih.gov The chiral backbone provided by this compound is applicable to the synthesis of chiral fungicides and herbicides where a specific stereoisomer is responsible for the desired activity.

Building Block for Chiral Auxiliaries and Ligands

While direct, large-scale applications are less documented, the chemical structure of this compound makes it a highly promising building block for the synthesis of custom chiral auxiliaries and ligands for asymmetric catalysis. Chiral ligands are essential for the production of single-enantiomer drugs, and developing novel ligand structures is a constant goal in chemical research.

The epoxide ring is susceptible to ring-opening by bifunctional nucleophiles. For example, reaction with an amino-pyridine or a primary amine bearing a phosphine (B1218219) group would yield a chiral amino alcohol. The resulting product would contain both a stereogenic center and multiple donor atoms (N, O, P), making it an ideal scaffold for a bidentate or tridentate chiral ligand capable of coordinating to a metal center. Such ligands are highly sought after for a range of asymmetric transformations, including hydrogenations, allylic alkylations, and cyclopropanations. The modularity of this approach allows for the synthesis of a library of ligands by simply varying the nucleophile used to open the epoxide ring.

Transformation into Other High-Value Chiral Intermediates

One of the most powerful applications of this compound is its conversion into a variety of other versatile chiral intermediates. The reactivity of the epoxide ring can be precisely controlled to yield different classes of valuable chiral molecules. The key to its utility is the predictable and stereospecific outcome of its ring-opening reactions.

Key transformations include:

Synthesis of Chiral 1,2-Diols: Acid- or base-catalyzed hydrolysis of the epoxide leads to the formation of (S)-2-Methylpropane-1,2,3-triol derivatives. Chiral 1,2-diols are fundamental building blocks in natural product synthesis and are used as chiral directors in asymmetric reactions.

Synthesis of Chiral Amino Alcohols: As discussed, reaction with ammonia (B1221849) or primary/secondary amines provides access to a wide range of chiral 1-amino-2-alcohols. These are not only core fragments of many drugs (like β-blockers) but are also precursors to chiral oxazolidinones and other heterocyclic systems. rsc.org

Synthesis of Chiral Ether Alcohols: Reaction with alcohols or phenols as nucleophiles yields chiral ether alcohols, which are important intermediates in the synthesis of complex molecules.

Carbon-Carbon Bond Formation: Strong carbon nucleophiles, such as organocuprates or stabilized carbanions, can open the epoxide ring to form new C-C bonds. This allows for the elaboration of the carbon skeleton while retaining the chiral integrity of the stereocenter, as demonstrated in the synthesis of natural products like (S)-dairy lactone from analogous chiral epoxides. mdpi.com

Table 2: Versatile Transformations of this compound

| Nucleophile (Nu⁻) | Reaction Type | Product Class | Significance |

|---|---|---|---|

| H₂O / OH⁻ | Hydrolysis | Chiral 1,2-Diol derivative | Versatile chiral precursor, ligand component. |

| ROH / RO⁻ | Alcoholysis | Chiral Ether Alcohol | Intermediate for complex molecule synthesis. |

| NH₃, RNH₂, R₂NH | Aminolysis | Chiral 1-Amino-2-Alcohol | Core of many pharmaceuticals (e.g., β-blockers). |

| R₂CuLi, RMgX | Alkylation | Chiral Alcohol | Forms new C-C bonds stereospecifically. |

Interactions with Biological Systems and Enzymatic Transformations

Substrate for Epoxide Hydrolases: Kinetic and Mechanistic Studies

(2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (B1230335) serves as a substrate for epoxide hydrolases (EHs), a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. The study of its enzymatic hydrolysis has shed light on the kinetic parameters and the underlying catalytic mechanisms of these enzymes.

While specific kinetic parameters (Km and Vmax) for the hydrolysis of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate by various epoxide hydrolases are not extensively documented in publicly available literature, studies on analogous substrates provide a framework for understanding its interaction. For instance, research on cytosolic epoxide hydrolase has shown that the addition of a methyl group to the parent compound, glycidyl (B131873) 4-nitrobenzoate, results in an increased I50 value, which can be indicative of its processing as a substrate. nih.gov

Enantioselective Hydrolysis and Inhibition Profiles

A key feature of epoxide hydrolases is their ability to exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of a racemic epoxide over the other. This property is of significant interest for the kinetic resolution of racemic mixtures to produce enantiomerically pure epoxides, which are valuable chiral building blocks in organic synthesis. mdpi.com

Studies on microsomal epoxide hydrolase have demonstrated marked enantioselectivity towards glycidyl-4-nitrobenzoates. The enzyme preferentially hydrolyzes the (2R)-enantiomer, turning it over approximately 10-fold more efficiently than the (2S)-enantiomer. nih.gov This inherent preference for the (2R)-enantiomer makes the enzymatic hydrolysis of racemic 2-methylglycidyl 4-nitrobenzoate a potential method for the kinetic resolution to obtain the enantiomerically enriched (2S)-form.

In addition to being substrates, chiral epoxides can also act as inhibitors of epoxide hydrolases. Research on cytosolic epoxide hydrolase has revealed differential inhibition by the enantiomers of glycidyl 4-nitrobenzoates. nih.gov For the parent compound, glycidyl 4-nitrobenzoate, the I50 of the (2R)-enantiomer was found to be 3.7-fold higher than that of the racemic mixture, suggesting that the (2S)-enantiomer is a more potent inhibitor of the enzyme. nih.gov Furthermore, the introduction of a methyl group to either enantiomer of glycidyl 4-nitrobenzoate was observed to increase the I50 value, indicating a decrease in inhibitory potency. nih.gov

Interactive Table: Enantioselective Interactions of Glycidyl Nitrobenzoates with Epoxide Hydrolases

| Compound | Enzyme | Observation | Reference |

| (2S)-Glycidyl 4-nitrobenzoate | Microsomal Epoxide Hydrolase | Turned over ~10-fold less efficiently than the (2R)-enantiomer. | nih.gov |

| (2S)-Glycidyl 4-nitrobenzoate | Cytosolic Epoxide Hydrolase | Implied to be a more potent inhibitor than the (2R)-enantiomer. | nih.gov |

| Methylated Glycidyl 4-nitrobenzoates | Cytosolic Epoxide Hydrolase | Increased I50 values compared to the non-methylated counterparts. | nih.gov |

Implications for Prodrug Activation and Metabolism

The enzymatic hydrolysis of the ester linkage in this compound, coupled with the subsequent metabolism of the resulting 4-nitrobenzoic acid, has potential implications in the design of prodrugs. Prodrugs are inactive or less active molecules that are converted into their active form in the body through enzymatic or chemical reactions. rsc.org

While there is no direct evidence in the searched literature of this compound itself being used as a prodrug, the principles of its metabolism are relevant. The hydrolysis of the ester bond would release 2-methyl-2,3-dihydroxypropan-1-ol and 4-nitrobenzoic acid. The metabolic fate of nitroaromatic compounds, such as 4-nitrobenzoic acid, often involves reduction of the nitro group to an amino group. nih.govnih.gov For instance, the metabolism of procaine, which contains a 4-aminobenzoate (B8803810) moiety, involves hydrolysis of the ester linkage. wikipedia.org Similarly, the metabolism of acetanilide, which is converted to paracetamol, involves enzymatic transformations of an aromatic amide. wikipedia.org The metabolic pathway for 2-nitrobenzoate (B253500) in some bacteria involves conversion to salicylate (B1505791) and then to catechol. nih.govnih.gov

The enzymatic release of a biologically active molecule from a carrier like 2-methylglycidol through the action of epoxide hydrolases or esterases could be a strategy for targeted drug delivery. The specificity of these enzymes could be exploited to control the release of a therapeutic agent at a desired site. However, further research is required to explore the potential of this compound or similar structures in prodrug design.

Advanced Analytical Characterization and Theoretical Modeling

Spectroscopic Techniques for Structural and Stereochemical Confirmation

The unambiguous structural and stereochemical confirmation of (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (B1230335) relies on a suite of spectroscopic methods. Each technique provides unique insights into the molecular framework and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the connectivity of atoms.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the protons of the 4-nitrobenzoate group and the 2-methylglycidyl moiety. The aromatic protons of the para-substituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 8.1-8.3 ppm). The protons of the oxirane ring and the methylene (B1212753) group of the glycidyl (B131873) portion would resonate in the upfield region. The diastereotopic protons of the CH₂ group adjacent to the stereocenter would likely appear as a complex multiplet, and the methyl group would present as a singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the quaternary and methylene carbons of the epoxide ring, and the methyl carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Key vibrational frequencies would include strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹, respectively), and the characteristic C-O stretching of the epoxide ring (around 1250 cm⁻¹ and in the 950-810 cm⁻¹ region).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), characteristic fragmentation would likely involve cleavage of the ester bond and opening of the epoxide ring.

Chiroptical Spectroscopy: Techniques such as optical rotation and circular dichroism (CD) are essential for confirming the specific enantiomer, (2S)-(+). The positive sign in its name indicates that it rotates the plane of polarized light in a dextrorotatory manner at a specific wavelength (usually the sodium D-line).

Table 1: Predicted Spectroscopic Data for (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate

| Technique | Feature | Predicted Chemical Shift / Frequency / m/z |

| ¹H NMR | Aromatic Protons | ~ 8.1-8.3 ppm (d) |

| CH₂ (glycidyl) | Multiplet | |

| CH₃ (methyl) | Singlet | |

| ¹³C NMR | C=O (ester) | ~ 165 ppm |

| Aromatic Carbons | ~ 123-150 ppm | |

| Epoxide Carbons | ~ 45-55 ppm | |

| CH₃ (methyl) | ~ 15-25 ppm | |

| IR | C=O Stretch (ester) | ~ 1720-1740 cm⁻¹ |

| NO₂ Stretch (asymmetric) | ~ 1530-1500 cm⁻¹ | |

| NO₂ Stretch (symmetric) | ~ 1350-1320 cm⁻¹ | |

| C-O Stretch (epoxide) | ~ 1250 cm⁻¹, 950-810 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | 237.06 m/z |

| Key Fragments | [M-NO₂]⁺, [O₂NC₆H₄CO]⁺, etc. |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful in silico tools for investigating the conformational landscape and predicting the reactivity of this compound.

Conformational Analysis: The molecule possesses several rotatable bonds, leading to multiple possible conformations. DFT calculations can be employed to perform a systematic conformational search to identify the low-energy conformers. By calculating the relative energies of these conformers, the most stable geometries in the gas phase or in solution (using implicit solvent models) can be determined. This analysis is crucial for understanding the molecule's preferred shape, which can influence its physical properties and biological activity.

Reactivity Prediction: Theoretical calculations can provide valuable insights into the chemical reactivity of the molecule. The epoxide ring is a key reactive site, susceptible to nucleophilic attack. DFT calculations can be used to model the transition states of ring-opening reactions with various nucleophiles. By calculating the activation energies for different reaction pathways, the regioselectivity and stereoselectivity of such reactions can be predicted. Furthermore, molecular orbital analysis (e.g., HOMO-LUMO energies) can help in understanding the electronic properties and predicting the sites most susceptible to electrophilic or nucleophilic attack.

Development of Diagnostic Analytical Signatures

The development of diagnostic analytical signatures is crucial for the rapid and reliable detection and quantification of this compound in complex matrices.

Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice for separating the (2S)-(+) enantiomer from its (2R)-(-) counterpart. The development of a specific chromatographic method with a suitable chiral stationary phase would provide a unique retention time for the target molecule, serving as a primary diagnostic signature.

Mass Spectrometry-Based Signatures: Coupling chromatography with mass spectrometry (e.g., LC-MS or GC-MS) allows for highly specific detection. The unique fragmentation pattern of the molecule under specific ionization conditions can serve as a fingerprint. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments, where specific precursor-to-product ion transitions are monitored, can provide exceptional selectivity and sensitivity for quantification.

Spectroscopic Fingerprinting: High-resolution NMR or IR spectroscopy can also provide a unique fingerprint of the molecule. Specific patterns of signals in a particular region of the spectrum, when combined with advanced data analysis techniques, could potentially be used for identification and purity assessment.

By combining these advanced analytical and theoretical approaches, a comprehensive understanding of the structure, stereochemistry, and reactivity of this compound can be achieved, which is essential for its application in scientific research and development.

Future Perspectives in Research and Industrial Applications

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of enantiomerically pure compounds like (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate (B1230335) is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. nih.gov Innovations are moving away from classical chemical methods that may involve harsh conditions or toxic reagents, towards more environmentally benign alternatives. researchgate.netmdpi.com

A primary focus of green synthesis is the use of biocatalysis. Enzymes such as lipases and monooxygenases are being harnessed for their high selectivity and ability to function under mild conditions. european-coatings.comnih.gov Enzymatic kinetic resolution is a prominent biocatalytic strategy for producing chiral epoxides. nih.govscielo.br In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the other to be isolated in high enantiomeric purity. For instance, lipases can catalyze the hydrolysis or transesterification of a racemic glycidyl (B131873) ester, yielding an enantiopure product. nih.govnih.govalmacgroup.com Styrene monooxygenases (SMOs) represent another class of enzymes capable of highly enantioselective epoxidation of alkenes, offering a direct route to chiral epoxides from simple starting materials. nih.gov These biocatalytic methods offer significant advantages over traditional chemical oxidations, which often require stoichiometric amounts of less environmentally friendly oxidants like meta-chloroperbenzoic acid (m-CPBA). mdpi.com

Future research will likely focus on discovering and engineering more robust and efficient enzymes, optimizing reaction conditions in aqueous media to minimize organic solvent use, and developing whole-cell biocatalyst systems to simplify enzyme purification and improve stability. nih.govnih.gov

Table 1: Comparison of Synthetic Approaches for Chiral Epoxides

| Feature | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

|---|---|---|

| Catalyst/Reagent | Metal catalysts, peracids (e.g., m-CPBA) | Enzymes (e.g., Lipases, Monooxygenases) european-coatings.comnih.gov |

| Reaction Conditions | Often requires extreme temperatures and pressures | Mild conditions (near ambient temperature and pressure) nih.gov |

| Solvents | Often relies on volatile organic solvents | Primarily aqueous media or biodegradable solvents nih.gov |

| Selectivity | May have issues with chemo-, regio-, and enantioselectivity | High to excellent enantioselectivity and regioselectivity european-coatings.comalmacgroup.com |

| Waste Generation | Can produce significant hazardous waste | Reduced waste, biodegradable catalysts nih.gov |

| Atom Economy | Can be lower due to stoichiometric reagents | Potentially higher, especially in direct asymmetric synthesis |

Expanding the Scope of Asymmetric Reactions and Catalysis

As a chiral building block, (2S)-(+)-2-Methylglycidyl 4-nitrobenzoate is instrumental in asymmetric synthesis, a field dedicated to creating stereochemically pure molecules. google.comenamine.netwiley-vch.de The epoxide ring is highly susceptible to nucleophilic ring-opening reactions, which proceed with a high degree of stereochemical control. This allows the chirality of the starting epoxide to be transferred to the product, enabling the synthesis of a wide array of other enantiopure compounds, such as chiral diols, amino alcohols, and other complex intermediates. sigmaaldrich.com

Future work will likely expand the utility of this building block in novel asymmetric transformations. This includes its use as a precursor for developing new chiral ligands for metal-catalyzed reactions or as a key component in organocatalysis. Derivatives of this compound could be employed to create catalysts that mediate reactions with high enantioselectivity. For example, chiral amines and alcohols derived from it can serve as essential components of drugs or as catalysts themselves in other asymmetric reactions. sigmaaldrich.com The development of cascade reactions, where the ring-opening of the epoxide initiates a series of subsequent bond-forming events in a single pot, represents a promising avenue for increasing synthetic efficiency.

Table 2: Potential Asymmetric Transformations Involving this compound

| Reaction Type | Nucleophile | Resulting Chiral Product Class | Potential Application |

|---|---|---|---|

| Ring-opening with Azide | N₃⁻ | Chiral Azido Alcohols | Precursors to chiral amino alcohols and amines sigmaaldrich.com |

| Ring-opening with Amines | R₂NH | Chiral Amino Alcohols | Synthesis of pharmaceutical intermediates |

| Ring-opening with Cyanide | CN⁻ | Chiral Hydroxy Nitriles | Versatile intermediates for chiral carboxylic acids |

| Ring-opening with Organometallics | R-MgBr, R-Li | Chiral Secondary/Tertiary Alcohols | Building blocks for complex natural products |

| Intramolecular Cyclization | Internal Nucleophile | Chiral Heterocycles | Core structures in bioactive molecules |

New Therapeutic and Material Science Applications

The demand for enantiomerically pure compounds in the pharmaceutical industry is a major driver for the use of chiral building blocks like this compound. enamine.net Since biological systems are chiral, different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. The use of single-enantiomer drugs can lead to improved efficacy and reduced side effects. This compound can serve as a key starting material for the synthesis of active pharmaceutical ingredients (APIs). nih.gov Future therapeutic applications will stem from its incorporation into novel drug candidates targeting a wide range of diseases.

In material science, epoxy-based polymers are valued for their excellent adhesion, chemical resistance, and mechanical strength. unt.eduwikipedia.orgkemipex.com The incorporation of chiral units, such as those derived from this compound, into polymer backbones can lead to materials with unique properties. These chiral polymers could find applications in:

Chiral Chromatography: As stationary phases for the separation of racemic mixtures.

Advanced Coatings: Creating surfaces with specific optical or recognition properties. kemipex.com

Functional Composites: Used in aerospace and electronics where high performance is required. ebsco.comyoutube.com

Biomaterials: Developing scaffolds for tissue engineering or specialized drug-delivery systems that can interact stereospecifically with biological targets.

Research in this area will focus on synthesizing and characterizing novel polymers derived from this compound and exploring the structure-property relationships that arise from the incorporated chirality.

Interdisciplinary Research Integrating this compound Derivatives

The full potential of this compound will be unlocked through interdisciplinary research that merges organic synthesis with other scientific fields.

Computational Chemistry and Synthetic Chemistry: Quantum chemical calculations can be used to model the transition states of ring-opening reactions, predict the stereochemical outcomes of new transformations, and design more effective catalysts. researchgate.net This synergy can accelerate the discovery of novel reactions and applications, reducing the need for extensive empirical screening.

Biochemistry and Materials Science: By studying how enzymes recognize and process epoxide substrates, researchers can gain insights for designing new biocatalysts. european-coatings.com Derivatives of the compound could be synthesized and used as biochemical probes to investigate the active sites and mechanisms of enzymes like epoxide hydrolases. This knowledge can then be applied to create new bio-inspired materials or improve industrial biocatalytic processes.

Medicinal Chemistry and Chemical Biology: Integrating derivatives of this compound into biologically active scaffolds can help in the development of targeted therapies. These chiral molecules can be used to probe drug-receptor interactions, where stereochemistry is critical for binding and activity. enamine.net This interdisciplinary approach is essential for translating a simple chiral building block into advanced functional molecules for medicine and technology.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2S)-(+)-2-methylglycidyl 4-nitrobenzoate, and how is stereochemical purity ensured?

- Methodological Answer : The compound is typically synthesized via epoxidation of a chiral allylic alcohol precursor followed by esterification with 4-nitrobenzoic acid. Key steps include:

- Stereochemical control : Use of Sharpless asymmetric epoxidation or enzymatic resolution to achieve the (2S) configuration .

- Purification : Chiral HPLC or recrystallization to confirm enantiopurity (≥98% by chiral stationary phase analysis).

- Validation : Polarimetry and / NMR to verify stereochemistry and functional group integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify ester carbonyl (~170 ppm) and epoxide signals (~3.5-4.5 ppm). NOESY confirms spatial proximity of the methyl and nitro groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na] at m/z 280.0695) .

- X-ray Diffraction : Single-crystal analysis resolves absolute configuration, critical for chiral validation .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C, releasing nitrobenzene derivatives; avoid prolonged heating .

- Light Sensitivity : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent epoxide ring opening .

- Reactivity : Hydrolyzes in aqueous acidic/basic conditions; use anhydrous solvents (e.g., THF, DCM) for reactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between predicted and observed hydrogen-bonding patterns in this compound?

- Methodological Answer :

- Structure Refinement : Use SHELXL (SHELX suite) to model hydrogen bonds, focusing on O–H···O/N interactions between the nitro group and epoxide oxygen .

- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., rings) and compare with computational predictions (DFT at B3LYP/6-311+G(d,p)) .

- Case Study : Discrepancies in torsion angles may arise from crystal packing forces overriding gas-phase conformations; validate with Hirshfeld surface analysis .

Q. How should researchers address conflicting biological activity data for enantiomeric forms of 2-methylglycidyl nitrobenzoates?

- Methodological Answer :

- Assay Design : Test (2S) and (2R) enantiomers in parallel under identical conditions (e.g., enzyme inhibition assays at pH 7.4, 37°C) .

- Data Normalization : Use internal standards (e.g., 4-nitrobenzoate controls) to account for non-specific interactions .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm enantiomer-specific activity differences (p < 0.05) .

Q. What experimental strategies optimize the use of this compound as a chiral derivatizing agent?

- Methodological Answer :

- Derivatization Protocol : React with racemic amines/alcohols in dichloromethane (0.1 M, 24 h) at 25°C.

- Chromatographic Separation : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10) to resolve diastereomers; compare retention times with authentic standards .

- Troubleshooting : If peak splitting is inadequate, increase derivatization time or substitute with a more reactive leaving group (e.g., tosylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.